molecular formula C20H24N4O4 B2543109 Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate CAS No. 1251710-97-0

Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate

Cat. No.: B2543109
CAS No.: 1251710-97-0
M. Wt: 384.436
InChI Key: QWNDPYSOYDROIY-UHFFFAOYSA-N
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Description

Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a piperidine moiety and an acetamido-benzoate ester. Its structure integrates a pyrimidinone ring (with a ketone at position 6 and a methyl group at position 4) linked via an acetamide bridge to a methyl benzoate group.

Properties

IUPAC Name

methyl 2-[[2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-14-12-18(26)24(20(21-14)23-10-6-3-7-11-23)13-17(25)22-16-9-5-4-8-15(16)19(27)28-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDPYSOYDROIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrimidinone core, which can be achieved through a Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then further functionalized to introduce the piperidin-1-yl group and the acetamido linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s dihydropyrimidinone core distinguishes it from analogs with alternative heterocyclic systems. Key comparisons include:

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16) Core Structure: Oxazolo[4,5-b]pyridine instead of dihydropyrimidinone. Substituents: Benzyl-piperidine and propenoate ester vs. the target’s methyl benzoate and piperidine. Molecular Formula: C₂₃H₂₅N₃O₃ (similar carbon/nitrogen count but differing oxygen distribution). Synthesis Yield: 88% (high efficiency under analogous conditions). Spectral Data: IR C=O stretch at 1707 cm⁻¹; ¹H NMR signals for benzyl and piperidine protons.

6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives (7a-c) Core Structure: Benzo[b][1,4]oxazin-3(4H)-one fused with pyrimidine. Functional Groups: Oxadiazole-phenyl groups vs. the target’s acetamido-benzoate.

Biological Activity

Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperidine moiety and a dihydropyrimidin structure, which are known for their pharmacological significance. The synthesis typically involves multi-step reactions that incorporate various reagents to build the desired heterocyclic frameworks.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many piperidine derivatives have shown effectiveness against various bacterial strains. For instance, studies have reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Compounds containing the piperidine nucleus have been evaluated as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Certain derivatives have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory disorders .

Antimicrobial Studies

In a systematic evaluation of antimicrobial properties, several derivatives of the compound were tested against multiple bacterial strains. The results indicated varying degrees of effectiveness:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7lSalmonella typhi15.62 µg/mL
7mBacillus subtilis31.25 µg/mL
7nEscherichia coli62.50 µg/mL

These findings suggest that modifications to the core structure can enhance antimicrobial potency.

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound was assessed through various assays:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive Inhibition12.5
UreaseNon-competitive25.0

These results indicate significant inhibitory effects on both enzymes, highlighting the compound's potential in treating conditions related to cholinergic dysfunction and urea metabolism .

Case Study 1: Anticancer Activity

A recent study explored the anticancer properties of related compounds in vitro. The results showed that certain derivatives inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of oxidative stress. The findings indicated that these compounds could reduce neuronal cell death and oxidative damage, suggesting their potential for treating neurodegenerative diseases such as Alzheimer's .

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